molecular formula C17H17BrN4O3 B234928 (E)-8-(3-Bromo-4-methoxystyryl)caffeine CAS No. 155271-51-5

(E)-8-(3-Bromo-4-methoxystyryl)caffeine

Cat. No. B234928
CAS RN: 155271-51-5
M. Wt: 405.2 g/mol
InChI Key: AJXUNUBTDNCKNZ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(3-Bromo-4-methoxystyryl)caffeine, also known as BmC, is a synthetic compound that belongs to the xanthine class of molecules. BmC is a potent adenosine receptor antagonist, which means it can block the effects of adenosine, a neurotransmitter that plays a critical role in various physiological processes. BmC has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and biochemistry.

Mechanism of Action

(E)-8-(3-Bromo-4-methoxystyryl)caffeine blocks the effects of adenosine by binding to adenosine receptors in the brain. Adenosine receptors are G protein-coupled receptors that are found throughout the brain. When adenosine binds to these receptors, it activates a signaling cascade that leads to various physiological effects. (E)-8-(3-Bromo-4-methoxystyryl)caffeine blocks this signaling cascade by binding to the adenosine receptors and preventing adenosine from binding.
Biochemical and Physiological Effects:
(E)-8-(3-Bromo-4-methoxystyryl)caffeine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (E)-8-(3-Bromo-4-methoxystyryl)caffeine can inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of various enzymes. In vivo studies have shown that (E)-8-(3-Bromo-4-methoxystyryl)caffeine can improve cognitive function, reduce pain perception, and increase wakefulness.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-8-(3-Bromo-4-methoxystyryl)caffeine in lab experiments is its potency and selectivity. (E)-8-(3-Bromo-4-methoxystyryl)caffeine is a highly potent adenosine receptor antagonist, which means that it can block the effects of adenosine at very low concentrations. (E)-8-(3-Bromo-4-methoxystyryl)caffeine is also highly selective for adenosine receptors, which means that it does not interact with other receptors in the brain. One of the limitations of using (E)-8-(3-Bromo-4-methoxystyryl)caffeine in lab experiments is its solubility. (E)-8-(3-Bromo-4-methoxystyryl)caffeine is not very soluble in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on (E)-8-(3-Bromo-4-methoxystyryl)caffeine. One potential direction is the development of new analogs of (E)-8-(3-Bromo-4-methoxystyryl)caffeine that have improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the effects of (E)-8-(3-Bromo-4-methoxystyryl)caffeine on other physiological processes, such as metabolism and immune function. Additionally, (E)-8-(3-Bromo-4-methoxystyryl)caffeine could be used as a tool to investigate the role of adenosine in various disease states, such as cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of (E)-8-(3-Bromo-4-methoxystyryl)caffeine involves the reaction of 3-bromo-4-methoxystyrene with caffeine in the presence of a palladium catalyst. The reaction proceeds through a cross-coupling reaction, which results in the formation of (E)-8-(3-Bromo-4-methoxystyryl)caffeine. The synthesis of (E)-8-(3-Bromo-4-methoxystyryl)caffeine is a relatively straightforward process, and the compound can be obtained in high yields with good purity.

Scientific Research Applications

(E)-8-(3-Bromo-4-methoxystyryl)caffeine has been used extensively in scientific research, particularly in the field of neuroscience. (E)-8-(3-Bromo-4-methoxystyryl)caffeine has been shown to be a potent adenosine receptor antagonist, which means it can block the effects of adenosine on the brain. Adenosine is a neurotransmitter that plays a critical role in various physiological processes, including sleep, cognition, and pain perception.

properties

CAS RN

155271-51-5

Product Name

(E)-8-(3-Bromo-4-methoxystyryl)caffeine

Molecular Formula

C17H17BrN4O3

Molecular Weight

405.2 g/mol

IUPAC Name

8-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C17H17BrN4O3/c1-20-13(8-6-10-5-7-12(25-4)11(18)9-10)19-15-14(20)16(23)22(3)17(24)21(15)2/h5-9H,1-4H3/b8-6+

InChI Key

AJXUNUBTDNCKNZ-SOFGYWHQSA-N

Isomeric SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=C(C=C3)OC)Br

SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C=C3)OC)Br

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C=C3)OC)Br

synonyms

1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3-bromo-4-methoxyphenyl)ethenyl )-1,3,7-trimethyl-, (E)-

Origin of Product

United States

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